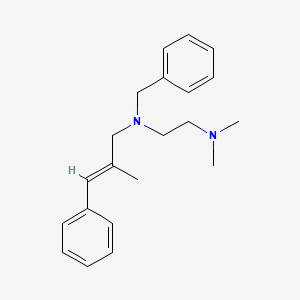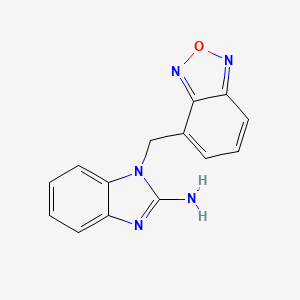
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as BMEA, is a chemical compound that has been extensively used in scientific research. BMEA is a chiral compound that has two enantiomers, which have different biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a chiral ligand for asymmetric catalysis is not fully understood. However, it is believed that this compound forms a chelate complex with the metal catalyst, which enhances the enantioselectivity of the reaction. The chiral environment created by this compound around the metal catalyst is thought to be responsible for the high enantioselectivity observed in this compound-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and does not have any significant side effects. This compound has also been shown to be stable under a wide range of conditions.
Advantages and Limitations for Lab Experiments
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. However, this compound is a chiral compound, which can make its synthesis and handling more challenging. Additionally, this compound is not readily available commercially, which can make it difficult to obtain.
Future Directions
There are several future directions for the use of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One direction is the development of new this compound-based ligands for asymmetric catalysis. Another direction is the exploration of this compound's potential as a chiral auxiliary in the synthesis of biologically active compounds. Finally, the development of new synthetic routes for this compound could make it more readily available for use in scientific research.
Conclusion:
In conclusion, this compound is a chiral compound that has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and does not have any significant side effects. There are several future directions for the use of this compound in scientific research, including the development of new ligands and synthetic routes.
Synthesis Methods
The synthesis of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine involves the reaction of benzylamine with 2-methyl-3-phenyl-2-propenal in the presence of sodium borohydride. The resulting product is then reacted with N,N-dimethyl-1,2-ethanediamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
Scientific Research Applications
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has been shown to be an effective ligand for the enantioselective hydrogenation of ketones, imines, and olefins. This compound has also been used as a chiral auxiliary in the synthesis of biologically active compounds.
properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)